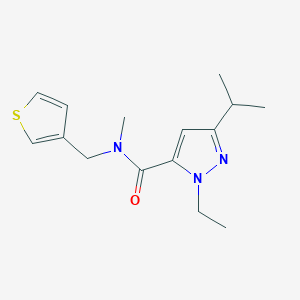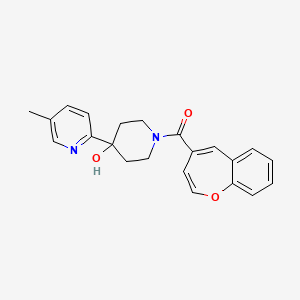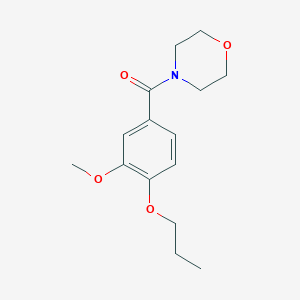![molecular formula C17H26N2O5S B5375000 N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of GSK-3 has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.
作用机制
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide inhibits N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by binding to the ATP binding site of the kinase. N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is involved in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several biochemical and physiological effects. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide reduces the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide stabilizes mood and reduces manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide improves insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
The advantages of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its potency and selectivity for N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, which allows for the specific inhibition of the kinase. The limitations of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its cost and potential toxicity.
未来方向
For the study of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide include the development of more potent and selective inhibitors of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, the investigation of the role of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in other diseases, and the identification of new signaling pathways regulated by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide. Additionally, the use of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in preclinical and clinical studies for the treatment of Alzheimer's disease, bipolar disorder, and type 2 diabetes will continue to be an area of active research.
合成方法
The synthesis of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)aniline with isopropyl chloroformate to form N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)aniline. This intermediate is then reacted with 3-bromopropionyl chloride to form N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide.
科学研究应用
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its therapeutic potential in several diseases. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to reduce the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to stabilize mood and reduce manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to improve insulin sensitivity and glucose metabolism.
属性
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)18-17(20)7-4-14-12-15(5-6-16(14)23-3)25(21,22)19-8-10-24-11-9-19/h5-6,12-13H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIHWMVQJSRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
methanone](/img/structure/B5375008.png)

![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)

![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)